2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one
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Overview
Description
2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a cyclopentane derivative, followed by oxidation and cyclization reactions. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar in structure but with different functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Shares a cyclopentane ring but differs in the substituents and their positions.
Uniqueness
2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
92000-43-6 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-9-3-5-11(13(9)15)7-8-12-6-4-10(2)14(12)16/h3,10-12H,4-8H2,1-2H3 |
InChI Key |
ADWIGZUBLPASTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1=O)CCC2CC=C(C2=O)C |
Origin of Product |
United States |
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